Pyrazinocarbazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazinocarbazole typically involves the formation of a piperazine ring, which is a crucial intermediate . One method involves the reaction of appropriate precursors under controlled conditions to form the desired tetracyclic structure . The process often requires specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound derivatives involves optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ advanced techniques such as continuous flow synthesis and the use of automated reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyrazinocarbazole undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions:
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes halogenating agents or nucleophiles to introduce new functional groups into the molecule.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Pyrazinocarbazole is used as a scaffold in the synthesis of complex organic molecules.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators . These compounds can interact with specific biological targets, making them valuable tools in biochemical studies .
Medicine: this compound derivatives have shown promise in the development of new psychotropic drugs . Their ability to modulate neurotransmitter systems makes them potential candidates for treating psychiatric disorders .
Industry: In the industrial sector, this compound derivatives are used in the development of new materials with unique properties. Their stability and reactivity make them suitable for various applications, including the production of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of pyrazinocarbazole involves its interaction with specific molecular targets in the body . These targets include neurotransmitter receptors and enzymes involved in signal transduction pathways . By binding to these targets, this compound can modulate their activity, leading to changes in cellular function and ultimately affecting physiological processes .
Comparison with Similar Compounds
Pyrazole: A five-membered heterocyclic compound with two nitrogen atoms.
Carbazole: A tricyclic aromatic compound with nitrogen in the central ring.
Indole: A bicyclic compound with a benzene ring fused to a pyrrole ring.
Uniqueness: Pyrazinocarbazole stands out due to its tetracyclic structure, which combines features of both pyrazole and carbazole . This unique arrangement allows for a broader range of biological activities and makes it a versatile scaffold for drug development .
Properties
IUPAC Name |
11H-pyrazino[2,3-a]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c1-2-4-11-9(3-1)10-5-6-12-14(13(10)17-11)16-8-7-15-12/h1-8,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZFLMNSYSRWSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=NC=CN=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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